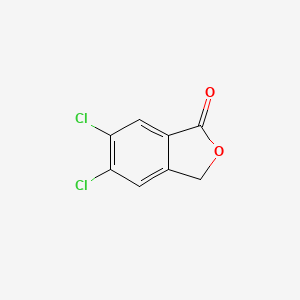
5,6-Dichloro-3H-isobenzofuran-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloro-3H-isobenzofuran-1-one is an organic compound that belongs to the class of phthalides, which are characterized by a lactone ring fused to a benzene ring. This compound is notable for its two chlorine atoms attached to the benzene ring at the 5 and 6 positions. Phthalides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3H-isobenzofuran-1-one typically involves the chlorination of phthalide derivatives. One common method is the direct chlorination of phthalide using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
5,6-Dichloro-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less chlorinated or dechlorinated phthalides.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized phthalides.
科学研究应用
5,6-Dichloro-3H-isobenzofuran-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5,6-Dichloro-3H-isobenzofuran-1-one involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Phthalide: The parent compound without chlorine substituents.
3,4-Dichlorophthalide: A similar compound with chlorine atoms at the 3 and 4 positions.
5,6-Dimethylphthalide: A compound with methyl groups instead of chlorine atoms at the 5 and 6 positions.
Uniqueness
5,6-Dichloro-3H-isobenzofuran-1-one is unique due to the specific positioning of the chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other phthalide derivatives and useful for specific applications where these properties are advantageous.
属性
分子式 |
C8H4Cl2O2 |
|---|---|
分子量 |
203.02 g/mol |
IUPAC 名称 |
5,6-dichloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4Cl2O2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2H,3H2 |
InChI 键 |
XWVBIBALUARHOS-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC(=C(C=C2C(=O)O1)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
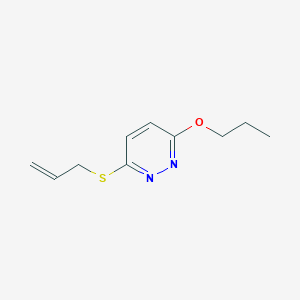
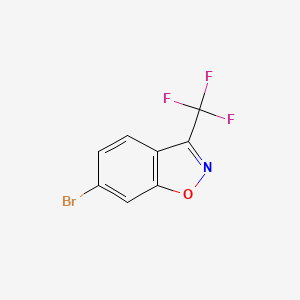
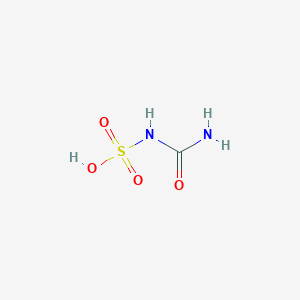
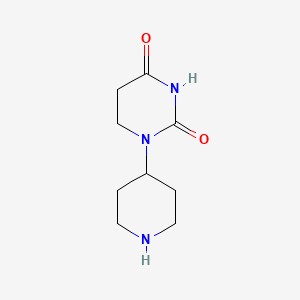

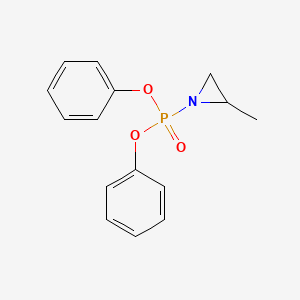
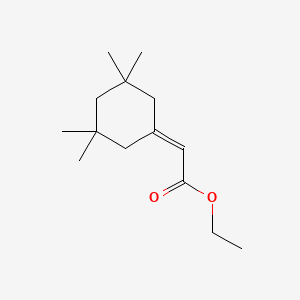
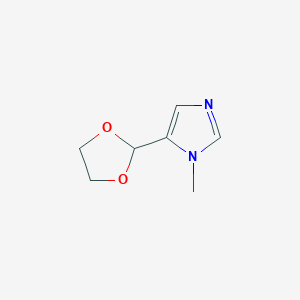
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (S)-](/img/structure/B8574573.png)

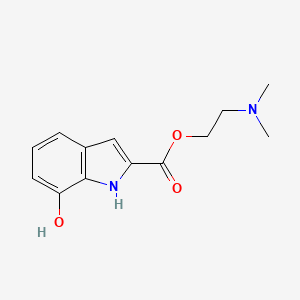
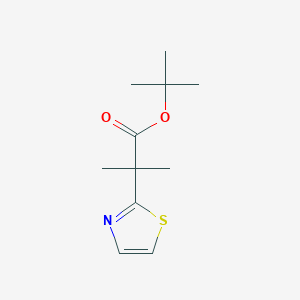
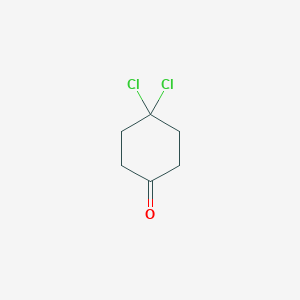
![rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B8574605.png)
